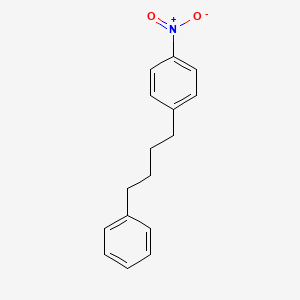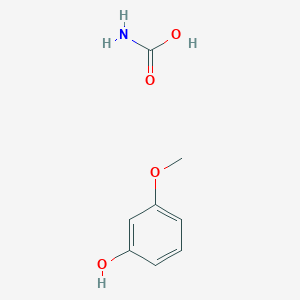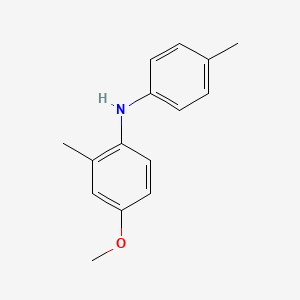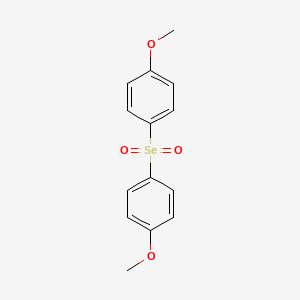
Benzene, 1,1'-selenonylbis[4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-selenonylbis[4-methoxy-]: is an organoselenium compound characterized by the presence of selenium atoms bonded to benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzene, 1,1’-selenonylbis[4-methoxy-] typically involves the reaction of 4-methoxyphenylselenol with appropriate reagents under controlled conditions. One common method includes the oxidation of 4-methoxyphenylselenol using oxidizing agents such as hydrogen peroxide or peracetic acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of benzene, 1,1’-selenonylbis[4-methoxy-] may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,1’-selenonylbis[4-methoxy-] undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form selenoxides or selenones using strong oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of selenides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane, low temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvents.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed:
Oxidation: Selenoxides, selenones.
Reduction: Selenides.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
Chemistry: Benzene, 1,1’-selenonylbis[4-methoxy-] is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It serves as a precursor for the synthesis of more complex organoselenium compounds .
Biology: In biological research, this compound is studied for its potential antioxidant properties. Selenium-containing compounds are known to exhibit antioxidant activity, which can protect cells from oxidative damage .
Medicine: The compound is investigated for its potential therapeutic applications, including its role in cancer treatment. Selenium compounds have been shown to induce apoptosis in cancer cells, making them promising candidates for anticancer drugs .
Industry: In the industrial sector, benzene, 1,1’-selenonylbis[4-methoxy-] is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics and materials science .
Mechanism of Action
The mechanism of action of benzene, 1,1’-selenonylbis[4-methoxy-] involves its interaction with molecular targets through the formation of selenium-containing intermediates. These intermediates can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in cells. The compound’s ability to modulate redox balance is crucial for its biological and therapeutic effects .
Comparison with Similar Compounds
Diphenyl selenide: Another organoselenium compound with similar chemical properties but different reactivity and applications.
Phenyl selenoxide: Known for its use in organic synthesis and as an intermediate in the preparation of other selenium-containing compounds.
Uniqueness: Benzene, 1,1’-selenonylbis[4-methoxy-] is unique due to the presence of methoxy groups on the benzene rings, which can influence its reactivity and solubility. This structural feature distinguishes it from other organoselenium compounds and contributes to its specific applications in various fields .
Properties
CAS No. |
33834-54-7 |
|---|---|
Molecular Formula |
C14H14O4Se |
Molecular Weight |
325.23 g/mol |
IUPAC Name |
1-methoxy-4-(4-methoxyphenyl)selenonylbenzene |
InChI |
InChI=1S/C14H14O4Se/c1-17-11-3-7-13(8-4-11)19(15,16)14-9-5-12(18-2)6-10-14/h3-10H,1-2H3 |
InChI Key |
QAPBRPKQCGPZFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[Se](=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


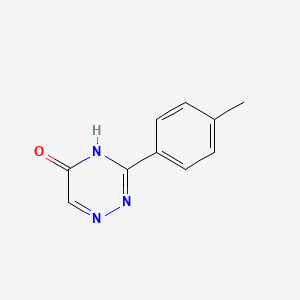
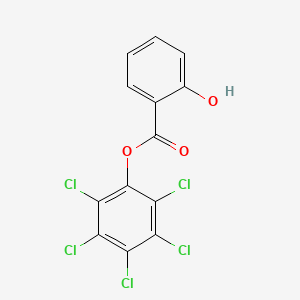
![[Acetyloxy(triethyl)-lambda5-stibanyl] acetate](/img/structure/B14674872.png)

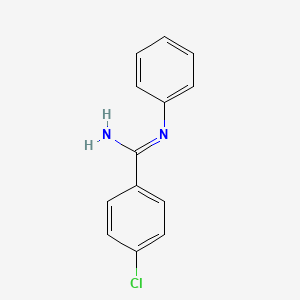
![5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepine](/img/structure/B14674903.png)
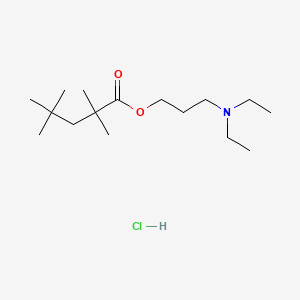
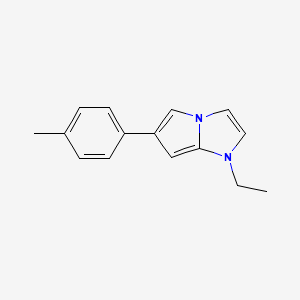
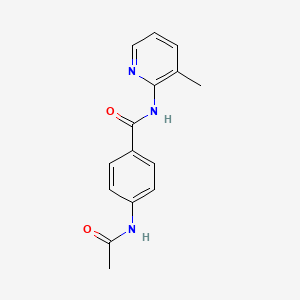
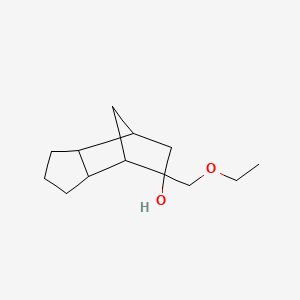
![6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14674921.png)
